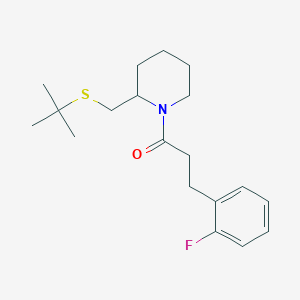
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C19H28FNOS and its molecular weight is 337.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperidine ring, a fluorophenyl moiety, and a tert-butylthio group, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine ring suggests potential activity at G protein-coupled receptors (GPCRs), which are pivotal in mediating neurotransmission and other physiological processes .
3. Antioxidant Properties
Compounds containing sulfur groups like tert-butylthio have been associated with antioxidant activities. This property is vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperidine structure could enhance activity against resistant strains .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could modulate dopaminergic pathways. This modulation is significant for disorders such as schizophrenia and Parkinson's disease. The findings suggested that the target compound might possess antipsychotic or neuroprotective properties through its interaction with dopamine receptors .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Piperidine derivatives | Inhibition of bacterial growth |
| Antioxidant | Tert-butylthio compounds | Reduced oxidative stress in cellular models |
| Neuropharmacological | Dopamine receptor modulators | Potential antipsychotic effects |
Propriétés
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FNOS/c1-19(2,3)23-14-16-9-6-7-13-21(16)18(22)12-11-15-8-4-5-10-17(15)20/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHGHDLWUBGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














